1-[2-(4-methoxyphenoxy)ethyl]-2-(1-phenoxyethyl)-1H-benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(4-methoxyphenoxy)ethyl]-2-(1-phenoxyethyl)-1H-benzimidazole is a complex organic compound belonging to the benzimidazole class Benzimidazoles are heterocyclic aromatic compounds characterized by a fusion of benzene and imidazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(4-methoxyphenoxy)ethyl]-2-(1-phenoxyethyl)-1H-benzimidazole typically involves the condensation of ortho-phenylenediamine with appropriate aldehydes or ketones. The reaction is often catalyzed by acids or bases under controlled temperature conditions. For instance, the reaction of ortho-phenylenediamine with 4-methoxyphenoxyacetaldehyde and 1-phenoxyacetaldehyde in the presence of a strong acid like hydrochloric acid can yield the desired benzimidazole derivative .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-[2-(4-methoxyphenoxy)ethyl]-2-(1-phenoxyethyl)-1H-benzimidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its reduced forms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Reduced benzimidazole derivatives.
Substitution: Substituted benzimidazole compounds with various functional groups.
Scientific Research Applications
1-[2-(4-methoxyphenoxy)ethyl]-2-(1-phenoxyethyl)-1H-benzimidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 1-[2-(4-methoxyphenoxy)ethyl]-2-(1-phenoxyethyl)-1H-benzimidazole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The pathways involved include the inhibition of DNA synthesis and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
2-phenylbenzimidazole: Shares a similar benzimidazole core but with different substituents.
1-(2-ethoxyethyl)-2-(4-piperidinyl)-1H-benzimidazole: Another benzimidazole derivative with distinct functional groups.
Uniqueness: 1-[2-(4-methoxyphenoxy)ethyl]-2-(1-phenoxyethyl)-1H-benzimidazole is unique due to its specific substituents, which confer distinct chemical and biological properties. Its methoxyphenoxy and phenoxyethyl groups contribute to its potential as a versatile compound in various applications .
Properties
Molecular Formula |
C24H24N2O3 |
---|---|
Molecular Weight |
388.5 g/mol |
IUPAC Name |
1-[2-(4-methoxyphenoxy)ethyl]-2-(1-phenoxyethyl)benzimidazole |
InChI |
InChI=1S/C24H24N2O3/c1-18(29-21-8-4-3-5-9-21)24-25-22-10-6-7-11-23(22)26(24)16-17-28-20-14-12-19(27-2)13-15-20/h3-15,18H,16-17H2,1-2H3 |
InChI Key |
CSHSCCNJLMLECC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NC2=CC=CC=C2N1CCOC3=CC=C(C=C3)OC)OC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.